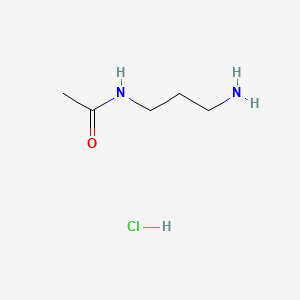

N-(3-Aminopropyl)acetamide HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Aminopropyl)acetamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O. It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide hydrochloride can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the following steps:

Reaction of Acetic Anhydride with 3-Aminopropan-1-amine: This step forms N-(3-aminopropyl)acetamide.

Addition of Hydrochloric Acid: The resulting N-(3-aminopropyl)acetamide is then treated with hydrochloric acid to form N-(3-Aminopropyl)acetamide hydrochloride.

Industrial Production Methods: Industrial production methods for N-(3-Aminopropyl)acetamide hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Aminopropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The amine group in N-(3-Aminopropyl)acetamide hydrochloride can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and secondary amines.

Aplicaciones Científicas De Investigación

Chemistry: N-(3-Aminopropyl)acetamide hydrochloride is used as a building block in the synthesis of heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .

Biology: In biological research, this compound is used as a biochemical marker for cancer and other pathophysiological conditions. Its concentrations in biological fluids are analyzed to study various diseases .

Medicine: It is used to prepare copolymers and cross-linked micelles for targeted drug delivery .

Industry: The compound is utilized in the production of biomedical materials and diagnostic applications. It is also used in the synthesis of specialty chemicals and intermediates .

Mecanismo De Acción

The mechanism of action of N-(3-Aminopropyl)acetamide hydrochloride involves its interaction with molecular targets and pathways. As a monoacetylated polyamine, it can bind to various biomolecules and influence their functions. The compound’s primary amine group allows it to interact with nucleic acids, proteins, and other cellular components, thereby modulating their activities .

Comparación Con Compuestos Similares

- N-(3-Aminopropyl)methacrylamide hydrochloride

- N-(3-Aminopropyl)ethylenediamine

- N-(3-Aminopropyl)butyramide

Comparison: N-(3-Aminopropyl)acetamide hydrochloride is unique due to its specific structure and functional groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its primary amine group and acetyl moiety provide unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Actividad Biológica

N-(3-Aminopropyl)acetamide HCl, a compound with the chemical formula C5H12N2O·HCl, has garnered attention in various biological and pharmacological studies. This article delves into its biological activity by reviewing relevant research findings, case studies, and synthesizing data from diverse sources.

This compound is an acetamide derivative characterized by an amino group attached to a propyl chain. The presence of both amine and acetamide functional groups suggests potential interactions with biological systems, particularly in enzymatic processes.

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O·HCl |

| Molecular Weight | 150.62 g/mol |

| Solubility | Soluble in water |

| Melting Point | ~ 200 °C |

Enzymatic Interactions

Research indicates that N-(3-Aminopropyl)acetamide exhibits minimal catalytic activity with certain enzymes, notably polyamine deacetylase (PDAC). In studies involving HDAC10, it was found that while longer polyamine substrates were effectively deacetylated, N-(3-Aminopropyl)acetamide showed negligible activity. This suggests that the compound may not serve as an effective substrate for PDAC, indicating specificity in enzyme-substrate interactions .

Antitumor Activity

A case study involving the synthesis of hybrid compounds incorporating N-(3-Aminopropyl)acetamide revealed promising antitumor activity. The hybrids demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications of the amine structure can enhance biological efficacy. The mechanisms of action were linked to apoptosis induction through the regulation of key proteins such as Bcl-2 and Bax, which are critical in the apoptotic pathway .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of N-(3-Aminopropyl)acetamide. In vitro studies have shown that the compound may exert protective effects against oxidative stress in neuronal cells. This was assessed through assays measuring cell viability and apoptosis markers, indicating that N-(3-Aminopropyl)acetamide could be beneficial in neurodegenerative conditions .

Case Studies

- Cytotoxicity in Cancer Research :

- Neuroprotection :

Propiedades

IUPAC Name |

N-(3-aminopropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOCCRSYNXCTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.